Lithium diethyldiphenylborate(1-)

Description

Historical Context and Evolution of Borate (B1201080) Ligand Chemistry

The chemistry of boron compounds has a rich history, with borax (B76245) being used in glazing and metallurgy for centuries. However, the systematic exploration of borate ligands in coordination chemistry is a more recent endeavor. A pivotal moment in this field was the discovery of poly(pyrazolyl)borates, commonly known as "scorpionates," by Swiatoslaw Trofimenko in the 1960s. These monoanionic tripodal ligands, which feature a boron atom at the core, revolutionized the field by providing a versatile and sterically tunable platform for coordinating to metal ions. The success of scorpionate ligands spurred further research into other classes of borate-based ligands, leading to the development of systems with diverse donor atoms and structural motifs.

Positioning of Diethyldiphenylborate(1-) within the Broader Family of Borate Ligands

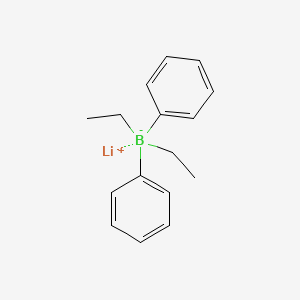

Lithium diethyldiphenylborate(1-), with the chemical formula Li[B(C₂H₅)₂(C₆H₅)₂], belongs to the class of tetraorganoborates. In this anion, the boron atom is bonded to four organic substituents—two ethyl groups and two phenyl groups—resulting in a tetrahedral geometry around the boron center and a net negative charge. Unlike the tripodal scorpionate ligands where donor atoms are part of a larger chelating framework, the diethyldiphenylborate anion itself acts as a single anionic entity.

Tetraorganoborates are a significant class of "ate" complexes. Boron "ate" complexes are formed by the addition of a nucleophile, such as an organolithium or Grignard reagent, to a neutral, trivalent boron compound. nih.govacs.org This transformation from a trigonal planar, electron-deficient boron center to a tetrahedral, electron-rich boronate is a fundamental concept in organoboron chemistry. thieme-connect.de The resulting tetraorganoborate anions are generally more stable than their triorganoborane precursors and exhibit distinct reactivity.

The specific compound, Lithium diethyldiphenylborate(1-), is identified by the CAS number 68132-94-5. marketpublishers.com While detailed experimental studies specifically on this compound are limited in publicly accessible literature, its properties and reactivity can be largely inferred from the well-established chemistry of other lithium tetraorganoborates. These compounds are valued for their ability to act as sources of nucleophilic alkyl or aryl groups.

The table below summarizes the key features of Lithium diethyldiphenylborate(1-):

| Property | Description |

| Chemical Name | Lithium diethyldiphenylborate(1-) |

| CAS Number | 68132-94-5 |

| Molecular Formula | C₁₆H₂₀BLi |

| Class | Tetraorganoborate ("ate" complex) |

| Anion Structure | Tetrahedral boron center bonded to two ethyl and two phenyl groups |

| Key Characteristic | Anionic, nucleophilic character |

The following sections will delve into the anticipated synthesis, properties, and reactions of Lithium diethyldiphenylborate(1-), drawing upon the established principles of tetraorganoborate chemistry.

Properties

CAS No. |

68132-94-5 |

|---|---|

Molecular Formula |

C16H20BLi |

Molecular Weight |

230.1 g/mol |

IUPAC Name |

lithium;diethyl(diphenyl)boranuide |

InChI |

InChI=1S/C16H20B.Li/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16;/h5-14H,3-4H2,1-2H3;/q-1;+1 |

InChI Key |

CNPVKAQKASIASK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](CC)(CC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Coordination Chemistry of the Diethyldiphenylborate 1 Anion

Coordination Modes of Borate (B1201080) Ligands

The versatility of borate ligands in coordination chemistry stems from their ability to adopt a range of coordination modes, influencing the geometry and reactivity of the resulting metal complexes. This behavior is dictated by the nature of the substituents on the boron atom and the identity of the metal center.

Monodentate, Bidentate, and Polydentate Coordination

Borate anions can coordinate to metal centers in several ways, classified by their denticity—the number of donor atoms that bind to the central metal. While simple borate anions like tetrafluoroborate (B81430) ([BF4]⁻) typically act as monodentate ligands, where only one atom forms a bond with the metal, more complex organoborates can exhibit higher denticities.

In the context of the diethyldiphenylborate(1-) anion, direct coordination to a metal center would likely occur in a monodentate fashion through one of the phenyl or ethyl groups, although this is less common for simple alkali metal salts. The bulky nature of the ethyl and phenyl groups sterically hinders the approach of multiple metal centers to the boron core.

More commonly, interactions are electrostatic, forming ion pairs rather than distinct coordinate covalent bonds. However, in scenarios with transition metals or in specific solvent environments, the potential for more complex coordination exists. For instance, functionalized borate ligands can be designed to be bidentate or polydentate, where multiple atoms from the ligand bind to a single metal ion.

Chelate and Bridging Coordination Geometries

Chelation involves the formation of a ring structure when a bidentate or polydentate ligand binds to a metal ion. This "chelate effect" generally leads to more stable complexes compared to those formed with monodentate ligands. While the diethyldiphenylborate(1-) anion itself is not inherently a chelating ligand, modified borates with strategically placed donor atoms can form chelate complexes.

Bridging coordination is another important motif where a single ligand connects two or more metal centers. This can lead to the formation of polynuclear complexes or extended network structures. For instance, in some metal borate frameworks, borate units act as bridges, creating robust three-dimensional architectures. While specific examples for the diethyldiphenylborate(1-) anion are not readily found in the literature, the principles of bridging coordination are well-established in borate chemistry.

Coordination with Alkali Metal Cations: Focus on Lithium

The interaction of the diethyldiphenylborate(1-) anion with alkali metal cations, particularly lithium, is of significant interest due to its relevance in electrolyte solutions for batteries and in organic synthesis. These interactions are primarily electrostatic but are heavily influenced by the surrounding medium.

Ion Pair Formation and Association Phenomena

In solution, the lithium cation (Li⁺) and the diethyldiphenylborate(1-) anion can exist in various states of association. These range from fully solvated, separated ions to different types of ion pairs:

Solvent-Separated Ion Pairs (SSIPs): The cation and anion are separated by one or more solvent molecules.

Contact Ion Pairs (CIPs): The cation and anion are in direct contact, without any intervening solvent molecules.

Aggregates: At higher concentrations, multiple ion pairs can associate to form larger clusters.

The equilibrium between these species is influenced by factors such as the solvent's dielectric constant, the concentration of the salt, and the temperature. In solvents with low polarity, the formation of contact ion pairs and higher aggregates is favored.

Structural Elucidation of Lithium-Borate Complexes

For instance, in the crystal structure of lithium tetrakis(pentafluorophenyl)borate (B1229283) etherate, the lithium cation is coordinated by fluorine atoms from the pentafluorophenyl rings and by ether solvent molecules. This highlights the potential for the phenyl groups of the diethyldiphenylborate(1-) anion to interact with the lithium cation through π-coordination.

Table 1: General Coordination Characteristics of Lithium Tetraorganoborates

| Feature | Description |

| Typical Coordination Number of Li⁺ | 4 to 6 |

| Coordinating Atoms | Phenyl rings (π-coordination), solvent molecules (e.g., ether, THF) |

| Solid-State Structure | Often forms polymeric chains or aggregates |

Note: This table represents general trends observed in related lithium tetraorganoborate complexes due to the lack of specific crystallographic data for Lithium diethyldiphenylborate(1-).

Solvation Effects and Dynamic Behavior of Lithium Coordination

The solvation of the lithium ion plays a crucial role in the dynamic behavior of lithium diethyldiphenylborate(1-) in solution. The solvent molecules compete with the borate anion for coordination to the lithium cation. In strongly coordinating solvents, such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), the lithium ion will be heavily solvated, promoting the formation of solvent-separated ion pairs.

The dynamic nature of these interactions can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, changes in the chemical shifts of the lithium-7 (B1249544) (⁷Li) nucleus can provide information about the local electronic environment of the lithium ion and the extent of ion pairing. The exchange between different solvated states and ion pair configurations is often rapid on the NMR timescale.

Coordination with Transition Metal Centers and Main Group Elements

The diethyldiphenylborate(1-) anion, [BEt₂(Ph)₂]⁻, serves as a versatile ligand in coordination chemistry, capable of forming complexes with both transition metals and main group elements. libretexts.org The nature of the substituents on the boron atom—two electron-donating ethyl groups and two phenyl groups—imparts a unique combination of steric and electronic properties that significantly influences the structure, stability, and reactivity of its metal complexes.

Influence of Borate Ligand Substituents on Metal Complex Stereochemistry

The stereochemistry of metal complexes incorporating the diethyldiphenylborate(1-) ligand is profoundly influenced by the steric and electronic characteristics of its substituents. The spatial arrangement of ligands around a metal center is dictated by the need to minimize steric repulsion while optimizing orbital overlap for bonding. The use of ligands with specific steric and electronic properties is a critical strategy for controlling catalytic activity and selectivity in organometallic chemistry. acs.orgnih.gov

In the diethyldiphenylborate(1-) anion, the two phenyl groups are significantly bulkier than the two ethyl groups. This asymmetry in steric demand creates a defined spatial profile that can direct the coordination approach of a metal center and influence the ultimate geometry of the complex. For instance, in a tetrahedral or square planar complex, the orientation of the borate ligand will be such that the larger phenyl groups occupy positions that minimize steric clashes with other ligands on the metal. nih.gov This can lead to the formation of specific isomers and control the diastereoselectivity of reactions catalyzed by these complexes. nih.gov

The choice of substituents on borate ligands has a demonstrable effect on the stereoinversion of the resulting metal complexes. For example, studies on iridium piano-stool complexes have shown that the rate of inversion at the chiral metal center is linked to the electronic nature of the ancillary ligands, which in turn provides insight into the bonding interactions. acs.org While not directly studying diethyldiphenylborate, these findings underscore the principle that ligand substituents are a key tool for tuning the stereochemical outcomes of metal complexes. acs.org

Electronic Effects of Borate Ligands on Metal Centers

The electronic properties of the diethyldiphenylborate(1-) ligand play a crucial role in modulating the electron density and, consequently, the reactivity of the coordinated metal center. The substituents on the boron atom exert influence through inductive and resonance effects. The ethyl groups are primarily σ-donors, which increase the electron density on the boron atom. In contrast, the phenyl groups can be electron-withdrawing via π-delocalization.

Reactivity and Stability of Borate-Metal Complexes

The stability and reactivity of metal complexes containing the diethyldiphenylborate(1-) ligand are directly linked to the electronic and steric properties conferred by its substituents. Stable complexes are formed when the ligand can effectively satisfy the electronic and coordination requirements of the metal center. Boryl complexes, in general, play a significant role in the functionalization of organic substrates and in catalytic hydroboration reactions. researchgate.net

The reactivity of boron-ate complexes has been shown to be highly dependent on the substituents attached to the boron atom. acs.org Research on the nucleophilicity of boron-ate complexes revealed that the nature of the aryl group has a powerful effect; a complex with a phenyl group (Ar = Ph) was found to be 100 times more reactive than one with an electron-deficient aryl group. acs.org This suggests that a diethyldiphenylborate(1-) ligand would confer significant nucleophilic character to a complex, making it a potent reagent. acs.org

The stability of these complexes is also a key consideration. For instance, in zinc-hydride complexes supported by tris(pyrazolyl)borate ligands, the ligand framework dictates the kinetic barrier for reactions such as CO₂ insertion. escholarship.org The stability of the complex influences the conditions required for it to react, such as temperature and reaction time. escholarship.org The balance of ethyl and phenyl groups in diethyldiphenylborate(1-) likely provides a moderate level of stability, preventing ligand dissociation while still allowing for reactivity at the metal center. The development of transition metal borane (B79455) and borate complexes has been driven by their utility in hydrofunctionalization reactions, where the connection between the structure, reactivity, and stability of these complexes is crucial for their application. rsc.org

Mechanistic Investigations Involving Diethyldiphenylborate 1 and Analogous Anions

Role of Borate (B1201080) Anions in Catalytic Reaction Pathways

Tetraorganoborate anions are pivotal in numerous catalytic reactions, primarily by stabilizing cationic transition metal complexes that are active catalysts. The non-coordinating nature of these anions is key to their function, allowing the metallic center to remain highly electrophilic and reactive. In the context of diethyldiphenylborate(1-), the presence of both ethyl and phenyl groups provides a balance of steric bulk and electronic properties that can modulate the catalytic activity.

Borate anions can be involved in several steps of a catalytic cycle. For instance, in polymerization reactions, a weakly coordinating borate anion can facilitate the generation of a cationic active site on a metal catalyst. This allows for the coordination and insertion of monomer units. While specific studies on diethyldiphenylborate(1-) are not extensively documented in publicly available literature, the behavior of analogous anions like tetraphenylborate (B1193919) and tetrafluoroborate (B81430) provides a framework for understanding its potential roles. researchgate.net

In some catalytic systems, the borate anion may not be merely a spectator. It can participate in the reaction mechanism, for example, through anion exchange with other species in the reaction medium. The stability of the borate anion is a critical factor; decomposition of the anion could lead to catalyst deactivation or the formation of undesired byproducts. The robustness of the boron-carbon bonds in diethyldiphenylborate(1-) is therefore essential for its utility in catalysis.

Research into main-group element catalysis has also highlighted the potential for lithium salts of organoborates to act as precatalysts. nih.gov For example, lithium compounds can initiate catalytic cycles through deprotonation or other activation steps. nih.gov A proposed catalytic cycle for the conversion of diamine boranes, for instance, involves a lithium-containing species in the initial deprotonative metalation step. nih.gov

Mechanistic Studies of Ligand Exchange and Reorganization in Borate Complexes

Ligand exchange at a metal center is a fundamental process in many catalytic cycles, and the counterion can significantly influence the kinetics and mechanism of this exchange. libretexts.org Ligand exchange reactions can proceed through several mechanisms, primarily categorized as associative, dissociative, or interchange pathways. libretexts.org An associative mechanism involves the formation of an intermediate with a higher coordination number, whereas a dissociative mechanism proceeds through an intermediate with a lower coordination number. libretexts.org

While direct studies on ligand exchange involving diethyldiphenylborate(1-) are scarce, research on other metal complexes provides valuable parallels. For instance, the rate of ligand exchange in copper(II) complexes has been shown to be first-order with respect to both the complex and the incoming ligand. nih.gov The presence of other species, such as bases, can also accelerate the reaction by facilitating deprotonation of the incoming ligand. nih.gov In the case of gold(I) complexes, ligand scrambling reactions are a known phenomenon, where ligands are exchanged between metal centers. nih.gov The solvent and the presence of other ions can significantly impact the rate and outcome of these reorganization processes. nih.gov

The stability of the borate complex itself is a crucial factor. The strength of the interaction between the cation and the borate anion will dictate the ease with which the anion can be displaced by another ligand. The nature of the substituents on the boron atom plays a significant role here; electron-withdrawing groups can affect the charge distribution on the anion and its coordinating ability.

Influence of Anion Structure on Reaction Selectivity and Kinetics

The structure of the borate anion has a profound impact on the selectivity and kinetics of a catalytic reaction. This influence stems from several factors, including the anion's size, shape, and the electronic effects of its substituents. A larger anion, for example, can create a more sterically hindered environment around the catalytic center, which can favor the formation of a specific stereoisomer or regioisomer.

The diethyldiphenylborate(1-) anion possesses a combination of flexible alkyl (ethyl) and rigid aryl (phenyl) groups. This mixed substitution can lead to unique packing effects and interactions in the solid state and in solution, which can be exploited to control reaction selectivity. The electronic properties of the phenyl groups can also be tuned by introducing substituents on the aromatic rings, providing a means to systematically vary the electronic nature of the anion and study its effect on the reaction kinetics.

The following table illustrates how different tetraorganoborate anions can influence key reaction parameters based on their structural and electronic properties.

| Borate Anion | Substituents | Expected Steric Hindrance | Expected Lipophilicity | Potential Influence on Selectivity |

| Tetraphenylborate | Four Phenyl groups | High | Moderate | High, due to rigid structure |

| Tetra-n-butylborate | Four n-Butyl groups | Moderate | High | Moderate, due to flexible chains |

| Diethyldiphenylborate(1-) | Two Ethyl, two Phenyl groups | High | High | Potentially high and tunable |

| Tetrafluoroborate | Four Fluoro groups | Low | Low | Low, primarily acts as non-coordinating anion |

This table presents expected trends based on general chemical principles, as specific comparative experimental data for diethyldiphenylborate(1-) is limited in the reviewed literature.

Fukui functions and other computational tools can be used to predict the local reactivity and selectivity of different sites within a molecule, and these can be influenced by the nature of the counterion. mdpi.com The solvent also plays a crucial role, as it can mediate the interaction between the catalyst and the anion, thereby affecting both the rate and selectivity of the reaction. mdpi.com

Theoretical and Computational Studies of Diethyldiphenylborate 1 Systems

Electronic Structure and Bonding Analysis of the Diethyldiphenylborate(1-) Anion

The electronic structure and bonding of the diethyldiphenylborate(1-) anion, [B(Et)₂(Ph)₂]⁻, are central to its chemical and physical properties. While specific computational studies on this exact anion are not widely available in the literature, analysis can be extrapolated from theoretical investigations of related tetraorganoborate and phenylborate systems.

The boron atom in the diethyldiphenylborate(1-) anion is tetracoordinate, adopting a pseudo-tetrahedral geometry. This arrangement involves sp³ hybridization of the boron center, forming four sigma bonds with two ethyl and two phenyl groups. The negative charge of the anion is formally centered on the boron atom, but in reality, it is delocalized over the entire molecule, particularly into the aromatic π-systems of the phenyl rings.

Molecular Orbital Analysis: A key aspect of understanding the electronic structure is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For anionic species, the HOMO is particularly important as it represents the orbital from which an electron is most easily donated, thus governing its nucleophilicity and reactivity. The LUMO, conversely, indicates the region most susceptible to electrophilic attack.

In the diethyldiphenylborate(1-) anion, the HOMO is expected to have significant contributions from the p-orbitals of the phenyl rings and the B-C bonds. The delocalization of the negative charge into the phenyl rings stabilizes the anion. The energy of the HOMO is a critical parameter; a higher HOMO energy generally corresponds to greater reactivity. The LUMO is likely to be an antibonding orbital associated with the phenyl groups. The HOMO-LUMO energy gap is an indicator of the kinetic stability of the anion.

Bonding Characteristics: Theoretical studies on phenylborates have shown that the B-C(phenyl) bond can be described as a coordinate covalent bond. acs.org This type of bonding is relatively weak, and its strength is a crucial factor in the stability and reactivity of the anion. The presence of electron-donating ethyl groups can influence the electron density on the boron atom and, consequently, the strength of the B-C bonds.

Computational methods can also provide insights into the charge distribution within the anion. The negative charge is not localized on the boron atom but is distributed among the more electronegative carbon atoms of the phenyl and ethyl groups. This charge delocalization is a key factor in the stability of tetraorganoborate anions.

A representative table of calculated bond parameters for a related tetraorganoborate anion is shown below. These values are illustrative and would be expected to be similar for the diethyldiphenylborate(1-) anion.

| Parameter | Representative Calculated Value |

| B-C (phenyl) bond length | ~1.65 Å |

| B-C (ethyl) bond length | ~1.67 Å |

| C-B-C bond angle | ~109.5° (tetrahedral) |

| Mulliken charge on Boron | Varies with method, but generally positive despite the formal negative charge on the anion, indicating significant charge transfer to the organic groups. |

This table is generated based on general values for tetraorganoborates and is for illustrative purposes.

Computational Modeling of Coordination Interactions

The diethyldiphenylborate(1-) anion does not exist in isolation but is typically associated with a counterion, most commonly an alkali metal cation such as lithium (Li⁺). The nature of the interaction between the anion and the cation is crucial for understanding the properties of the resulting salt, including its solubility, stability, and reactivity.

Computational modeling, particularly using DFT, can be employed to study these coordination interactions. These models can predict the preferred coordination sites of the cation on the anion, the binding energies, and the structural changes in the anion upon coordination.

Coordination Sites and Binding Energies: The lithium cation is expected to interact with the regions of highest negative charge density on the diethyldiphenylborate(1-) anion. Due to the delocalization of the negative charge into the phenyl rings, the Li⁺ ion is likely to coordinate in a multidentate fashion, interacting with the π-systems of the phenyl groups. This type of interaction is common for alkali metal cations with large, soft anions.

The binding energy of the Li⁺ cation to the anion can be calculated to quantify the strength of the interaction. This value is important for predicting the stability of the ion pair in different solvents. A higher binding energy suggests a more stable complex.

Influence of Solvent: Computational models can also incorporate the effects of a solvent, either implicitly using a continuum model or explicitly by including solvent molecules in the calculation. The solvent can significantly influence the coordination, as solvent molecules can compete with the anion for coordination to the cation. In solvents with high dielectric constants, the ion pair may be more likely to dissociate.

A representative table of calculated coordination parameters for a lithium tetraorganoborate system is provided below.

| Parameter | Representative Calculated Value |

| Li⁺-Boron distance | 3.0 - 3.5 Å |

| Li⁺-Phenyl ring (centroid) distance | 2.5 - 3.0 Å |

| Coordination number of Li⁺ | Can vary depending on the model, but often involves interaction with both phenyl rings. |

| Binding Energy (gas phase) | -80 to -120 kcal/mol |

This table is generated based on general values for lithium tetraorganoborates and is for illustrative purposes.

Theoretical Investigations of Reactivity and Mechanistic Pathways

Theoretical chemistry provides a powerful framework for investigating the reactivity of the diethyldiphenylborate(1-) anion and elucidating the mechanisms of its reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products, providing a detailed picture of the reaction pathway. nih.govnih.gov

Decomposition Pathways: One important aspect of the reactivity of lithium diethyldiphenylborate(1-) is its thermal stability and decomposition pathways. Theoretical studies can model potential decomposition reactions, such as the homolytic or heterolytic cleavage of the B-C bonds. The calculation of activation barriers for these processes can predict the conditions under which decomposition is likely to occur. For instance, the cleavage of a B-phenyl or a B-ethyl bond would lead to the formation of different radical or anionic species.

Reactions with Electrophiles: The diethyldiphenylborate(1-) anion is expected to be nucleophilic due to its negative charge. Theoretical studies can model its reactions with various electrophiles. By calculating the reaction profiles, it is possible to predict the regioselectivity and stereoselectivity of these reactions. For example, the reaction with a proton source would lead to the formation of benzene (B151609) or ethane (B1197151) and a neutral borane (B79455) species. The relative ease of cleavage of the phenyl versus the ethyl group can be assessed by comparing the activation energies for the respective protonolysis reactions.

Role in Catalysis: Borate (B1201080) anions are sometimes used as weakly coordinating anions in catalysis. chemrxiv.org Theoretical studies can help to understand the role of the diethyldiphenylborate(1-) anion in a catalytic cycle. For example, it can be determined whether the anion is merely a spectator ion or if it actively participates in the reaction by stabilizing intermediates or transition states.

An illustrative table of calculated activation energies for a hypothetical reaction of a tetraorganoborate is shown below.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| B-Phenyl bond cleavage (protonolysis) | 20 - 30 |

| B-Ethyl bond cleavage (protonolysis) | 25 - 35 |

| Thermal decomposition (unimolecular) | > 40 |

This table is generated based on general principles of reactivity and is for illustrative purposes.

Predictive Studies for New Borate Ligand Design and Complex Formation

The principles of computational chemistry can be extended from analysis to design. By understanding the structure-property relationships of the diethyldiphenylborate(1-) anion, it is possible to design new borate ligands with tailored properties for specific applications. nih.gov

Tuning Electronic and Steric Properties: Computational models can be used to predict how modifications to the structure of the diethyldiphenylborate(1-) anion will affect its properties. For example, the introduction of electron-withdrawing or electron-donating substituents on the phenyl rings would be expected to alter the nucleophilicity and stability of the anion. Similarly, changing the steric bulk of the alkyl groups could influence the coordination chemistry and reactivity of the resulting borate.

Design of Weakly Coordinating Anions: A major application of large borate anions is as weakly coordinating anions (WCAs). chemrxiv.org WCAs are desirable for stabilizing highly reactive cations and for use as electrolytes in batteries. Computational screening can be used to design new borate ligands that are even more weakly coordinating than existing ones. This involves designing anions with highly delocalized negative charge and significant steric hindrance to minimize interaction with the cation.

Predicting Complex Formation: Theoretical calculations can also be used to predict the feasibility of forming new complexes with the diethyldiphenylborate(1-) anion or its derivatives. By calculating the binding energies and geometries of potential complexes, it is possible to identify promising candidates for synthesis. This predictive capability can save significant time and resources in the laboratory.

A conceptual table for the computational design of new borate ligands is presented below.

| Structural Modification | Predicted Effect on Property |

| Perfluorination of phenyl groups | Increased stability, decreased nucleophilicity, more weakly coordinating. |

| Introduction of bulky alkyl groups (e.g., tert-butyl) | Increased steric hindrance, potentially more weakly coordinating, may affect solubility. |

| Replacement of phenyl with naphthyl groups | Increased charge delocalization, potentially more weakly coordinating. |

This table is based on established principles of ligand design and is for illustrative purposes.

Potential Applications of Diethyldiphenylborate 1 in Advanced Chemical Systems

Anion Recognition and Chelation Mechanisms

The field of anion recognition focuses on the design of host molecules that can selectively bind to specific anions. Boron-containing compounds are often explored for this purpose due to the Lewis acidic nature of the boron center, which can interact with electron-rich anions. The general principle involves incorporating a borane (B79455) or borate (B1201080) moiety into a larger organic framework, often a chromophore or fluorophore, to signal the binding event through a change in optical properties.

However, specific studies detailing the use of the diethyldiphenylborate(1-) anion as a receptor or part of a receptor system for anion recognition or chelation are not readily found in the current body of scientific literature. Research in this area tends to focus on other organoborates, such as those containing electron-withdrawing groups like perfluorinated phenyl rings, which enhance the Lewis acidity of the boron center and thus its anion binding capabilities.

Role as a Non-Coordinating or Weakly Coordinating Anion

Weakly coordinating anions (WCAs) are crucial in coordination chemistry and catalysis. They are designed to have minimal interaction with highly reactive cationic centers, thereby preserving the catalytic activity of the cation. The properties of a good WCA include a large size, charge delocalization, and chemical robustness.

The diethyldiphenylborate(1-) anion, with its bulky phenyl and ethyl groups, would theoretically possess some characteristics of a WCA. The negative charge is delocalized over the phenyl rings, and the steric bulk could hinder coordination to a metal center. Despite this theoretical potential, there is a lack of published research that investigates or applies diethyldiphenylborate(1-) specifically as a WCA in catalytic systems or for the stabilization of reactive cations. The focus in this field has predominantly been on highly fluorinated borates, such as tetrakis(pentafluorophenyl)borate (B1229283), [B(C6F5)4]-, and related structures.

Contributions to Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular architectures. The components of these assemblies are chosen for their specific shapes, sizes, and interaction capabilities (e.g., hydrogen bonding, π-π stacking).

The phenyl groups within the diethyldiphenylborate(1-) structure could potentially participate in π-π stacking interactions, contributing to the formation of supramolecular structures. However, a review of crystallographic databases and literature on supramolecular chemistry does not yield specific examples where this anion is a key component in directing molecular recognition or self-assembly. The design of supramolecular systems typically employs molecules with more specific and stronger recognition motifs than what diethyldiphenylborate(1-) may offer.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Derivatization Strategies for Borate (B1201080) Ligands

The development of new and efficient methods for synthesizing borate ligands is crucial for expanding their applications. Traditional routes often have limitations, prompting chemists to explore innovative strategies.

A significant advancement has been the development of new synthetic pathways for poly(pyrazolyl)borate ligands, often called "scorpionates," under mild conditions. nih.govnih.gov Researchers have successfully used highly reactive haloboranes to react with in situ formed pyrazolides. nih.govnih.gov This method is versatile, allowing for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates and is compatible with a wider range of functional groups on the heterocyclic rings that were previously inaccessible. nih.govacs.org For instance, this approach enables the incorporation of both bulky and electron-withdrawing substituents, which was a significant challenge with older methods that relied on the reaction of metal borohydrides with an excess of pyrazole (B372694). nih.govnih.gov

Another novel route involves the use of MeBBr2 and pyrazole derivatives at room temperature to produce tris(pyrazolyl)borate ligands. rsc.org The steric and electronic properties of these ligands can be fine-tuned by introducing different substituents on the pyrazole rings, which in turn influences the coordination geometry of the resulting metal complexes. nih.govrsc.org

Derivatization strategies are also being explored to modify the properties of existing ligands. rsc.org For example, the introduction of fluorinated groups into tris(pyridyl)borate ligands creates a fluorine-lined coordination pocket. rsc.org This modification not only enhances the stability of the resulting metal complexes but also influences their reactivity and catalytic activity. rsc.orgrsc.org Such derivatization allows for the rational design of ligands with specific electronic and steric properties tailored for particular applications. nih.govrsc.org

Table 1: Comparison of Synthetic Routes for Poly(pyrazolyl)borate Ligands

| Method | Boron Source | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Traditional Method | Metal Borohydride (e.g., NaBH₄) | Reaction with excess pyrazole, often solvent-free at high temperatures. | Simple starting materials. | nih.gov |

| Haloborane Method | Haloboranes (e.g., BHCl₂·SMe₂) | Reaction with in situ formed pyrazolides under mild conditions (room temp). | High yields, stoichiometric reagents, wide functional group tolerance (e.g., nitro, adamantyl). nih.govacs.org | nih.govnih.govacs.org |

| Methylboron Dibromide Method | MeBBr₂ | Reaction with pyrazole derivatives at room temperature. | Mild conditions, allows for structural variations in the resulting complexes. rsc.org | rsc.org |

Advancements in Multimetallic Coordination Chemistry with Borate Ligands

Borate ligands, particularly the polydentate "scorpionate" type, are excellent scaffolds for constructing multimetallic complexes due to their versatile coordination modes. zenodo.orgresearchgate.net Recent research has focused on designing ligands that can bridge multiple metal centers, leading to novel structures and reactivity.

The synthesis of molybdenum and tungsten complexes with tris(pyrazolyl)borate ligands has led to the formation of novel transition metal-indium complexes. mdpi.com In these complexes, a dative bond exists between the transition metal (Mo or W) and indium, with the bulky tris(pyrazolyl)borate ligand preventing the formation of polynuclear species and stabilizing the mononuclear structure. mdpi.com

Furthermore, research into (phosphino)borate ligands, which are anionic phosphine (B1218219) ligands templated on a borate, has revealed their potential in constructing multimetallic systems. caltech.edu These ligands are considered anionic four-electron donors and have been successfully employed in the coordination chemistry of a range of transition metals. caltech.edu The development of heteroleptic complexes, where a single borate ligand is bound to the metal, opens up vacant coordination sites for further reactivity and the potential assembly of multimetallic structures. rsc.orgresearchgate.net

Integration of Borate Ligands in Designed Catalytic Systems

Borate ligands have become integral components in the design of advanced catalytic systems due to their ability to modulate the steric and electronic environment of a metal center. nih.govacs.org Their unique properties have been exploited in a wide range of catalytic transformations.

Lithium salts of borates have emerged as effective catalysts and reagents in various reactions. For instance, lithium bis-catechol borate has been utilized as an efficient reductive quencher in photoredox catalysis for C-H functionalization reactions. nih.gov Lithium tetraborate (B1243019) has shown potential as a catalyst in certain organic synthesis reactions and can be used as a precursor for other complex metal borates. axiomchem.com Additionally, simple and commercially available lithium compounds like lithium triethylborohydride can catalyze the solvent-free hydroboration of aldehydes and ketones. bohrium.com

The introduction of bulky substituents on tris(pyrazolyl)borate ligands was a key development that allowed for the isolation of metal complexes with vacant coordination sites, paving the way for their use in catalysis. nih.gov Similarly, tris(pyridyl)borate ligands, which are more electron-donating and form more stable complexes than their pyrazolyl counterparts, have shown promise in catalysis. rsc.org The enhanced steric shielding and electron-donating nature of these ligands can lead to higher catalytic activity, for example, in nickel-catalyzed reactions. rsc.org

Borate anions themselves can play a crucial role in catalysis, often acting as weakly coordinating anions that stabilize cationic metal centers. acs.orgwikipedia.orgresearchgate.net This is particularly important in polymerization catalysis, where the nature of the counteranion can significantly impact catalyst activity. acs.orgnih.gov The development of bulky, weakly coordinating borate anions with delocalized charge has been a major advance, leading to highly active polymerization catalysts. acs.orgnih.govcapes.gov.br

Table 2: Examples of Borate Ligands in Catalysis

| Catalyst/System | Reaction Type | Key Feature of Borate Ligand/Anion | Reference |

|---|---|---|---|

| Lithium bis-catechol borate | Photoredox Catalysis | Acts as an effective reductive quencher. | nih.gov |

| Tris(pyrazolyl)borate Metal Complexes | Polymerization, C-H Insertion | Bulky substituents create vacant coordination sites for catalysis. nih.gov | nih.gov |

| Tris(pyridyl)borate Nickel Complexes | Cross-coupling | Enhanced electron donation and stability lead to higher catalytic activity. rsc.org | rsc.org |

| Weakly Coordinating Borate Anions (e.g., [B(C₆F₅)₄]⁻) | Alkene Polymerization | Stabilizes highly electrophilic cationic metal centers, enhancing catalyst activity. acs.orgwikipedia.org | acs.orgwikipedia.orgnih.gov |

| 3,4,5-Trifluorophenol borate | Amidation | Highly effective for reactions with challenging, electron-poor substrates. nih.gov | nih.gov |

Expanding the Scope of Anion-Dependent Chemical Processes

The role of the borate anion is expanding beyond that of a simple spectator counterion. Research is increasingly demonstrating that the anion itself can actively participate in and influence chemical reactions.

Recent studies have shown that redox-active borate anions can be synthesized by incorporating bipyridine ligands. nih.gov These novel borate anions possess such potent reducing ability that they can reduce lithium ions to elemental lithium metal. nih.gov This discovery opens up new possibilities for using borate anions as powerful two-electron-reducing reagents in various chemical transformations, including reductive coupling reactions and the catalytic reduction of carbon dioxide. nih.gov

In the realm of catalysis, the coordinating ability of the borate anion has a profound effect on the activity of polymerization catalysts. acs.org Even weakly coordinating anions are involved in equilibria with cationic metallocene species, forming ion pairs that can influence the rate-limiting step of the polymerization process. acs.orgnih.gov The design of new, very weakly coordinating borate anions, where the negative charge is highly delocalized, is a key strategy for developing more active catalysts. acs.orgresearchgate.netcapes.gov.br

Furthermore, the formation of mixed ligand complexes involving boric acid and other ligands with metal ions like cobalt, nickel, and zinc demonstrates the ability of borates to participate in complex equilibria in solution. zenodo.orgresearchgate.net The acidity of boric acid is enhanced upon complexation, and the stability of the resulting mixed-ligand borate complexes is influenced by the nature of the metal and the other coordinating ligands. zenodo.org This behavior is being explored for various applications, including the development of new functional materials. numberanalytics.comborates.today The use of lithium borate salts in high-performance lithium batteries is another area where the properties of the borate anion are critical for performance and stability. bohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.